molecular formula C11H9NS B13801966 3-Cyanomethyl-2-methylbenzo[b]thiophene CAS No. 91093-21-9

3-Cyanomethyl-2-methylbenzo[b]thiophene

Cat. No.: B13801966
CAS No.: 91093-21-9
M. Wt: 187.26 g/mol
InChI Key: UWUXWZGZVRSBQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanomethyl-2-methylbenzo[b]thiophene typically involves the reaction of 2-methylbenzo[b]thiophene with cyanomethyl reagents under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing thiophene derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques, ensuring high purity and yield for research applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyanomethyl-2-methylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyanomethyl-2-methylbenzo[b]thiophene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyanomethyl-2-methylbenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes by affecting signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyanomethyl-2-methylbenzo[b]thiophene is unique due to the presence of both the cyanomethyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-methyl-1-benzothiophen-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUXWZGZVRSBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598459
Record name (2-Methyl-1-benzothiophen-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91093-21-9
Record name (2-Methyl-1-benzothiophen-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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